molecular formula C6H10ClNO2 B14687927 6-Methyl-1,3-oxazinane-3-carbonyl chloride CAS No. 35627-13-5

6-Methyl-1,3-oxazinane-3-carbonyl chloride

Cat. No.: B14687927
CAS No.: 35627-13-5
M. Wt: 163.60 g/mol
InChI Key: WSPYHJATOKJDTP-UHFFFAOYSA-N
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Description

6-Methyl-1,3-oxazinane-3-carbonyl chloride is a chemical compound belonging to the class of oxazinanes, which are six-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-oxazinane-3-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 6-Methyl-1,3-oxazinane with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction proceeds as follows:

6-Methyl-1,3-oxazinane+SOCl26-Methyl-1,3-oxazinane-3-carbonyl chloride+SO2+HCl\text{6-Methyl-1,3-oxazinane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-Methyl-1,3-oxazinane+SOCl2​→6-Methyl-1,3-oxazinane-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 6-Methyl-1,3-oxazinane-3-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to form 6-Methyl-1,3-oxazinane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Acid or base catalysts depending on the reaction

Major Products

    Substituted Oxazinanes: Formed by nucleophilic substitution

    6-Methyl-1,3-oxazinane-3-carboxylic acid: Formed by hydrolysis

    6-Methyl-1,3-oxazinane-3-methanol: Formed by reduction

Scientific Research Applications

6-Methyl-1,3-oxazinane-3-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents, including potential antiviral and anticancer drugs.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-oxazinane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-oxazinane-2-carbonyl chloride
  • 6-Methyl-1,3-oxazinane-4-carbonyl chloride
  • 6-Methyl-1,3-oxazinane-5-carbonyl chloride

Uniqueness

6-Methyl-1,3-oxazinane-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the carbonyl chloride group at the 3-position makes it distinct from other similar oxazinane derivatives, affecting its chemical behavior and applications.

Properties

CAS No.

35627-13-5

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

6-methyl-1,3-oxazinane-3-carbonyl chloride

InChI

InChI=1S/C6H10ClNO2/c1-5-2-3-8(4-10-5)6(7)9/h5H,2-4H2,1H3

InChI Key

WSPYHJATOKJDTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CO1)C(=O)Cl

Origin of Product

United States

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